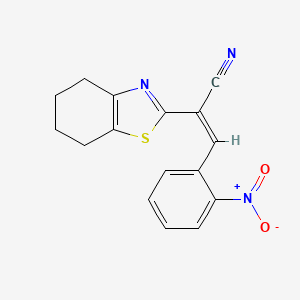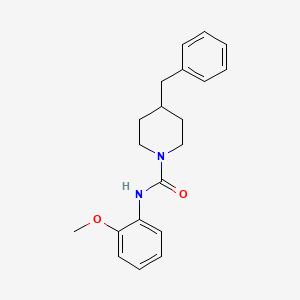![molecular formula C20H25N3O3 B5318729 3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)
3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit promising results in the treatment of various diseases.
作用机制
The mechanism of action of 3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for mediating pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
The advantages of using 3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
未来方向
There are several future directions for the research of 3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Investigation of the potential toxicity of this compound and its effects on human health.
5. Development of new drug formulations that incorporate this compound for improved therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the treatment of various diseases. Its potent anti-inflammatory and analgesic effects make it an attractive target for further research. However, more studies are needed to fully understand the mechanism of action and potential toxicity of this compound. The development of more efficient synthesis methods and new drug formulations may also improve its therapeutic efficacy.
合成方法
The synthesis of 3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid involves a multi-step process. The first step involves the synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, which is then coupled with 4-piperidinylmethanol to obtain the intermediate product. This intermediate is then reacted with benzoic acid to yield the final product. The synthesis of this compound requires expertise in organic chemistry and may be challenging for inexperienced chemists.
科学研究应用
3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-[[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15(14-23-9-3-8-21-23)19(24)22-10-6-16(7-11-22)12-17-4-2-5-18(13-17)20(25)26/h2-5,8-9,13,15-16H,6-7,10-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTYPUGRIYVYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)N2CCC(CC2)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)


![(3S*,5R*)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5318669.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)

